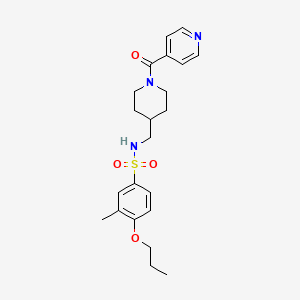

N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of these compounds is complex. For example, N-[(1-Isonicotinoyl-4-piperidinyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide has a molecular formula of C16H19F3N4O3 .Chemical Reactions Analysis

Indole derivatives, which are structurally similar to the compound you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, N-[(1-Isonicotinoylpiperidinyl)methyl]-N’-(2,2,2-trifluoroethyl)ethanediamide has a molecular weight of 372.342 Da .Applications De Recherche Scientifique

Cancer Therapeutics : A study by J. Mun et al. (2012) identified the structural relationships of analogs of benzenesulfonamide derivatives, which have shown promise as inhibitors in the HIF-1 pathway, a significant factor in cancer development. These derivatives could potentially be optimized for improved pharmacological properties in cancer treatment.

Antibacterial Agents : The research by M. Abbasi et al. (2015) demonstrated the antibacterial potential of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides. These compounds were found to be potent antibacterial agents, suggesting a potential role for similar sulfonamide derivatives in addressing bacterial infections.

HIV-1 Inhibition : Cheng De-ju (2015) studied methylbenzenesulfonamide derivatives for their potential use as human HIV-1 infection inhibitors. These compounds, including variants similar to N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide, could be developed as drug candidates for HIV prevention or treatment (Cheng De-ju, 2015).

Lipoxygenase Inhibition and Antibacterial Properties : A study by M. Abbasi et al. (2017) highlighted the antibacterial potential and lipoxygenase inhibition of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. This indicates that similar sulfonamide compounds could have therapeutic applications in inflammatory diseases and bacterial infections.

DNA Binding and Anticancer Activity : Research by M. González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding, genotoxicity, and anticancer activity. This study underscores the potential of sulfonamide derivatives in cancer therapy, particularly through interactions with DNA.

Photodynamic Therapy for Cancer : M. Pişkin et al. (2020) explored the properties of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, emphasizing its application in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds suggests their effectiveness in this therapy method (M. Pişkin et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for these compounds are promising. They have diverse applications in scientific research, and their unique properties and structure aid in understanding biological processes, drug development, and chemical reactions. They also have the potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

3-methyl-4-propoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-3-14-29-21-5-4-20(15-17(21)2)30(27,28)24-16-18-8-12-25(13-9-18)22(26)19-6-10-23-11-7-19/h4-7,10-11,15,18,24H,3,8-9,12-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGVUKIIXZQMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2525777.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)